5-azoniaspiro[4.4]nonane Bromide
CAS No.: 16450-38-7
Cat. No.: VC2038855
Molecular Formula: C8H16BrN
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.
![5-azoniaspiro[4.4]nonane Bromide - 16450-38-7](/images/structure/VC2038855.png)
Specification
CAS No. | 16450-38-7 |
---|---|
Molecular Formula | C8H16BrN |
Molecular Weight | 206.12 g/mol |
IUPAC Name | 5-azoniaspiro[4.4]nonane;bromide |
Standard InChI | InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 |
Standard InChI Key | PQTWYBSYKLXZME-UHFFFAOYSA-M |
SMILES | C1CC[N+]2(C1)CCCC2.[Br-] |
Canonical SMILES | C1CC[N+]2(C1)CCCC2.[Br-] |
Introduction
Basic Chemical Information
Parameter | Value |
---|---|
Chemical Name | 5-Azoniaspiro[4.4]nonane Bromide |
CAS Number | 16450-38-7 |
Molecular Formula | C₈H₁₆BrN |
Molecular Weight | 206.12 g/mol |
IUPAC Name | 5-azoniaspiro[4.4]nonane;bromide |
InChI | InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1 |
InChIKey | PQTWYBSYKLXZME-UHFFFAOYSA-M |
SMILES | C1CC[N+]2(C1)CCCC2.[Br-] |
Parent Compound | 5-Azoniaspiro[4.4]nonane (CID 410366) |
Table 1: Basic chemical information of 5-Azoniaspiro[4.4]nonane Bromide .
Structural Characteristics
The structure of 5-Azoniaspiro[4.4]nonane Bromide is characterized by its unique spirocyclic arrangement. The compound features two pyrrolidine rings (five-membered rings) that share a common quaternary nitrogen atom at the spiro junction. This structural arrangement gives the molecule its distinctive three-dimensional conformation.
Molecular Structure
The key structural element is the quaternary nitrogen atom that serves as the spiro center, connecting two pyrrolidine rings. The positive charge on the nitrogen is balanced by the bromide counterion. The molecule belongs to the family of spirocyclic compounds, which are known for their rigid structures and defined spatial arrangements .
Conformational Analysis
The spirocyclic nature of the compound results in a rigid molecular framework with limited conformational flexibility. The two five-membered rings adopt envelope conformations typical of pyrrolidine structures, with the nitrogen atom serving as the common point of connection .
Physical and Chemical Properties
5-Azoniaspiro[4.4]nonane Bromide possesses various physical and chemical properties that influence its behavior in different environments and applications.
Physical Properties
Property | Value |
---|---|
Appearance | White to almost white powder or crystalline solid |
Melting Point | 273°C |
Solubility | Soluble in water and organic solvents (acetonitrile, alcohols) |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 1 |
Rotatable Bond Count | 0 |
Exact Mass | 205.04661 Da |
Monoisotopic Mass | 205.04661 Da |
Table 2: Physical properties of 5-Azoniaspiro[4.4]nonane Bromide .
Chemical Properties
As a quaternary ammonium salt, 5-Azoniaspiro[4.4]nonane Bromide exhibits properties typical of this class of compounds. The positively charged nitrogen center makes it water-soluble and gives it potential for ionic interactions. The bromide counterion can participate in ion-exchange or metathesis reactions, allowing for the preparation of derivatives with different counterions .
Synthesis and Preparation
The synthesis of 5-Azoniaspiro[4.4]nonane Bromide typically involves reactions that form the characteristic spirocyclic structure around the quaternary nitrogen center.
Synthetic Routes
While the search results don't provide a direct synthesis method for 5-Azoniaspiro[4.4]nonane Bromide, they do detail the synthesis of the related compound 5-Azoniaspiro[4.4]nonane Chloride. This synthesis likely serves as a model for preparing the bromide salt as well, with appropriate modifications.
The synthesis of 5-Azoniaspiro[4.4]nonane Chloride involves the reaction of pyrrolidine with 1,4-dichlorobutane in the presence of potassium hydroxide :
Reagent | Amount | Role |
---|---|---|
Pyrrolidine (CAS: 123-75-1) | 0.02 mol | Starting material |
1,4-Dichlorobutane (CAS: 110-56-5) | 0.02 mol | Alkylating agent |
Potassium hydroxide | 0.02 mol | Base |
Water | 15 mL | Solvent |
Table 3: Reagents for the synthesis of 5-Azoniaspiro[4.4]nonane Chloride .
Synthetic Procedure
The procedure involves the following steps :
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A solution of 0.02 mol of KOH in 15 mL of water is stirred at 100°C for 10 minutes
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0.02 mol of pyrrolidine is slowly added to the mixture at the same temperature
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After 5 minutes, 0.02 mol of 1,4-dichlorobutane is slowly added
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The solution is maintained at 100°C for 18 hours, then left at room temperature overnight
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The solvent is removed under reduced pressure
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The resulting solid is dissolved in chloroform and filtered
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The chloroform phase is concentrated under vacuum to obtain the pure product
This procedure yields 2.84 g of 5-Azoniaspiro[4.4]nonane Chloride with a yield of 88% .
Preparation of the Bromide Salt
The bromide salt (5-Azoniaspiro[4.4]nonane Bromide) could potentially be prepared either by:
-
Direct synthesis using an analogous procedure with 1,4-dibromobutane instead of 1,4-dichlorobutane
-
Ion exchange reaction using the chloride salt and a bromide source (such as sodium bromide or potassium bromide)
Spectroscopic Analysis
Spectroscopic data provides valuable information about the structure and purity of 5-Azoniaspiro[4.4]nonane Bromide.
Infrared (IR) Spectroscopy
The search results mention that ATR-IR spectra are available for 5-Azoniaspiro[4.4]nonane Bromide, collected using a Bruker Tensor 27 FT-IR instrument . These spectra would provide information about the functional groups and bonding patterns present in the molecule.
Applications and Uses
Industrial Applications
According to one source, 5-Azoniaspiro[4.4]nonane Bromide is used as an additive to tetraethylammonium hydroxide solutions . This application serves to:
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Reduce viscosity
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Increase hydration rates at lower temperatures
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Facilitate the production of adhesives and sealants that require low viscosity at high temperature
The compound's solubility in both water and organic solvents (such as acetonitrile and alcohols) enhances its utility in various formulations .
Parameter | Classification |
---|---|
GHS Pictogram | Warning symbol |
Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
Hazard Classes | Skin Irrit. 2 (100%) Eye Irrit. 2 (100%) |
Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P321, P332+P317, P337+P317, P362+P364 |
Table 4: Safety and hazard information for 5-Azoniaspiro[4.4]nonane Bromide .
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